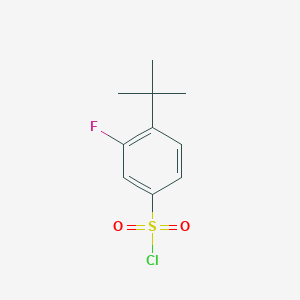

4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride

Descripción

The exact mass of the compound 4-t-Butyl-3-fluorobenzene-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-tert-butyl-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFO2S/c1-10(2,3)8-5-4-7(6-9(8)12)15(11,13)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTPCKATYCBMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452184-05-2 | |

| Record name | 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Solubility and Handling of Fluorinated Benzene Sulfonyl Chlorides

Executive Summary

Fluorinated benzene sulfonyl chlorides (FBSCs), such as pentafluorobenzenesulfonyl chloride (PFBS-Cl) and 4-fluorobenzenesulfonyl chloride, are critical electrophiles in the synthesis of sulfonamides, sulfonate esters, and SuFEx (Sulfur-Fluoride Exchange) hubs. Their utility in drug discovery is driven by the unique physicochemical properties of the fluorine atom—high electronegativity, lipophilicity, and metabolic stability.

However, the effective utilization of FBSCs is frequently bottlenecked by their solubility-stability paradox : solvents that maximize solubility (polar aprotic) often accelerate decomposition via hydrolysis or nucleophilic attack if not strictly anhydrous. This guide provides a mechanistic framework for solvent selection, detailing the solubility profiles, stability boundaries, and purification protocols required to maintain reagent integrity.

Physicochemical Principles of Solubility

To predict the solubility of FBSCs, one must understand how fluorination alters the solute-solvent interaction landscape compared to non-fluorinated analogs.

The Fluorine Effect

-

Lipophilicity Enhancement: The high electronegativity of fluorine (3.98 Pauling scale) creates a strong C–F dipole. However, the low polarizability of the fluorine electron cloud renders the molecule "slippery" or non-stick, often increasing solubility in non-polar and moderately polar organic solvents (DCM, Toluene) while decreasing water miscibility.

-

Crystal Lattice Energy: Perfluorination (e.g., PFBS-Cl) often disrupts efficient

-

Hansen Solubility Parameters (HSP)

Solubility is maximized when the interaction radius (

-

Dispersion (

): High for FBSCs due to the aromatic core. -

Polarity (

): Significant due to the sulfonyl chloride ( -

Hydrogen Bonding (

): Low. FBSCs act as weak H-bond acceptors but cannot donate.

Implication: The ideal solvents are those with moderate

Solubility Profiles and Solvent Selection

The following table categorizes solvents based on solubility performance and chemical compatibility.

Table 1: Solvent Compatibility Matrix for FBSCs

| Solvent Class | Representative Solvents | Solubility | Stability Risk | Recommendation |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Low | Primary Choice. Ideal for reactions and transfers. |

| Ethers | THF, 2-MeTHF, Diethyl Ether | Good to Excellent | Low* | Preferred. Ensure THF is anhydrous to prevent hydrolysis. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good | Low | Workup Choice. Excellent for extraction; less suitable for reaction kinetics. |

| Aromatic | Toluene, Xylene | Moderate | Very Low | Process Choice. Good for heating; antisolvent for crystallization. |

| Polar Aprotic | Acetonitrile (MeCN), DMF | High | Moderate | Use with Caution. High polarity can accelerate hydrolysis if wet. |

| Protic | Methanol, Ethanol, Water | Variable | Critical | FORBIDDEN. Rapid solvolysis/hydrolysis occurs. |

| Amines | Pyridine, Triethylamine | High | Critical | Reagent Only. Reacts to form sulfene or sulfonylammonium salts. |

Mechanistic Decision Tree for Solvent Selection

The following diagram outlines the logical flow for selecting a solvent based on the intended operation (Reaction vs. Purification).

Figure 1: Decision logic for selecting solvents for Fluorinated Benzene Sulfonyl Chlorides based on thermal and operational requirements.

Stability & Reactivity Considerations

Hydrolysis Kinetics

Fluorinated sulfonyl chlorides are moisture sensitive. The presence of electron-withdrawing fluorine atoms on the benzene ring makes the sulfur center highly electrophilic (

-

Mechanism: Hydrolysis proceeds via an associative

-like mechanism at the sulfur atom. -

Rate Factors:

-

Pentafluorobenzenesulfonyl chloride: Extremely reactive due to the inductive effect of five fluorine atoms. Hydrolysis in wet solvents is rapid and exothermic.

-

4-Fluorobenzenesulfonyl chloride: Moderately reactive. Slower hydrolysis allows for brief exposure to ice-cold water during workup.

-

Thermal Stability

While thermally robust in pure form (often stable >100°C), FBSCs decompose rapidly in the presence of trace moisture or catalytic bases (e.g., DMF decomposition products) at elevated temperatures, releasing

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this self-validating method to determine precise solubility limits for new FBSC analogs.

Materials:

-

Analytical balance (0.1 mg precision)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Syringe filters (0.45 µm PTFE)

-

Anhydrous solvent of choice

Workflow:

-

Saturation: Add excess FBSC solid (approx. 500 mg) to 2 mL of solvent in a vial.

-

Equilibration: Vortex for 30 seconds, then sonicate for 5 minutes at ambient temperature (25°C). Ensure undissolved solid remains.

-

Filtration: Draw the supernatant through a pre-weighed syringe filter into a tared vial.

-

Evaporation: Evaporate the solvent under a stream of nitrogen (avoid heat to prevent sublimation of volatile FBSCs).

-

Quantification: Weigh the residue.

-

Calculation: Solubility (mg/mL) = (Mass of Residue) / (Volume of Filtrate).

-

Protocol: Purification via Recrystallization

For solid FBSCs (e.g., 4-fluorobenzenesulfonyl chloride).

-

Dissolution: Dissolve crude solid in minimal warm DCM or Chloroform (35°C).

-

Filtration: Filter quickly to remove insoluble sulfonic acid byproducts.

-

Antisolvent Addition: Slowly add Hexane or Heptane until turbidity persists.

-

Crystallization: Cool to -20°C overnight.

-

Collection: Filter crystals under nitrogen blanket to avoid moisture condensation.

Workflow: Handling "Liquid" FBSCs (e.g., PFBS-Cl)

Pentafluorobenzenesulfonyl chloride is often a supercooled liquid or low-melting solid. Purification is best achieved via Vacuum Distillation .

Figure 2: Purification workflow for liquid fluorinated sulfonyl chlorides via vacuum distillation.

References

- Hansen Solubility Parameters: A User's Handbook.CRC Press. (2007). Explains the theory of used for solvent selection.

-

Solubility and Hydrolysis of Benzenesulfonyl Chlorides. Journal of the Chemical Society B. (1971). Provides kinetic data on hydrolysis rates of substituted sulfonyl chlorides.

-

Pentafluorobenzenesulfonyl Chloride Properties. Sigma-Aldrich Technical Data. (2024). Physicochemical data for PFBS-Cl.

-

SuFEx Activation with Fluorinated Sulfonyl Chlorides. Angewandte Chemie Int. Ed. (2014). Discusses the reactivity and stability of S(VI) electrophiles.

-

Purification of Sulfonyl Chlorides. Organic Syntheses, Coll. Vol. 1, p.84 (1941). Standard protocols for handling and distilling sulfonyl chlorides.

electronic effects of fluorine substitution on sulfonyl chloride reactivity

An In-Depth Technical Guide on the Electronic Effects of Fluorine Substitution on Sulfonyl Chloride Reactivity

Executive Summary

The strategic incorporation of fluorine into organic molecules has revolutionized modern synthetic chemistry and drug discovery. When applied to sulfonyl chlorides (R-SO₂Cl), fluorine substitution fundamentally rewires the electronic landscape of the sulfur(VI) center. By exerting a profound electron-withdrawing inductive effect (-I), fluorinated moieties—such as trifluoromethyl (-CF₃) or fluorinated aryl groups—drastically lower the lowest unoccupied molecular orbital (LUMO) of the sulfonyl group[1]. This electronic perturbation transforms standard sulfonylating agents into hyper-reactive electrophiles and versatile radical precursors[2]. This whitepaper dissects the mechanistic causality behind these electronic effects, provides comparative kinetic data, and outlines self-validating experimental protocols for leveraging fluorinated sulfonyl chlorides in advanced synthesis.

The Electronic Paradigm: How Fluorine Rewires S(VI) Reactivity

The reactivity of a sulfonyl chloride is dictated by the electrophilicity of its hexavalent sulfur atom. In standard aliphatic or aromatic sulfonyl chlorides (e.g., methanesulfonyl chloride or tosyl chloride), the sulfur center is moderately electrophilic. However, the introduction of fluorine alters this dynamic through two primary mechanisms:

-

The Inductive Effect (-I): Fluorine is the most electronegative element (3.98 Pauling). When attached directly to the alkyl or aryl backbone of a sulfonyl chloride, it pulls electron density away from the S(VI) center through the σ-bond network. In compounds like 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride, the combined -I effects of the fluorine and trifluoromethyl groups create a highly electron-deficient sulfur atom[1].

-

Transition State Stabilization: During nucleophilic substitution, the reaction proceeds via a pentacoordinate transition state[3]. The rate-determining step involves the transformation of a pre-reaction complex (e.g., with water or an amine) into this transition state[3]. The massive electron withdrawal by fluorine stabilizes the developing negative charge in the transition state, exponentially accelerating the rate of nucleophilic attack and subsequent chloride departure.

Caption: Electronic activation of the S(VI) center by fluorine and subsequent nucleophilic substitution.

Kinetic Profiling: Hydrolysis and Stability

The heightened electrophilicity of fluorinated sulfonyl chlorides comes at the cost of stability. While non-fluorinated sulfonyl chlorides can often be handled in ambient air, fluorinated variants are acutely sensitive to moisture[4]. For example, trifluoromethanesulfonyl chloride (TfCl) reacts violently with water to produce trifluoromethanesulfonic acid (a superacid) and corrosive hydrogen chloride gas[2][4].

Kinetic studies reveal that the hydrolysis of sulfonyl chlorides follows pseudo-first-order kinetics in aqueous media, where electron-withdrawing substituents drastically accelerate the reaction[3]. The table below summarizes the comparative electronic effects and resulting hydrolysis kinetics.

| Sulfonyl Chloride | Inductive Effect (-I) | Relative Electrophilicity | Aqueous Hydrolysis Half-Life (pH ~7.4) | Primary Synthetic Application |

| Methanesulfonyl Chloride (MsCl) | Low | Moderate | ~Hours | Standard aliphatic sulfonylation |

| p-Toluenesulfonyl Chloride (TsCl) | Low (+I from CH₃) | Low-Moderate | ~Days | Tosylation, leaving group generation |

| 4-Fluorobenzenesulfonyl Chloride | Moderate | High | ~33 Hours[5] | SAR probing in drug discovery |

| Trifluoromethanesulfonyl Chloride (TfCl) | Extremely High | Very High | < 1 Minute (Rapid)[4] | Triflation, Photoredox CF₃ source |

Divergent Reaction Pathways

Fluorinated sulfonyl chlorides exhibit dual reactivity profiles depending on the reaction conditions:

Pathway A: Nucleophilic Substitution (Heterolytic)

Under standard basic conditions, the S(VI) center undergoes rapid nucleophilic attack by amines, alcohols, or thiols. The electron-deficient nature of the sulfonyl group makes it an exceptional leaving group (e.g., triflate) once attached to an oxygen atom[2].

Pathway B: Photoredox-Catalyzed Radical Extrusion (Homolytic)

Under reductive photoredox conditions, reagents like TfCl act as radical precursors rather than simple electrophiles[6]. A photocatalyst transfers a single electron to the sulfonyl chloride, forming a radical anion. This intermediate rapidly fragments to release a chloride ion and a CF₃SO₂• radical. Subsequent extrusion of sulfur dioxide (SO₂) yields a highly reactive CF₃• radical, which can be utilized for the stereoselective fluoroalkyl-sulfonylalkylation of alkenes and alkynes[7][8].

Caption: Photoredox-mediated generation of CF3 radicals from trifluoromethanesulfonyl chloride.

Validated Experimental Workflows

To harness the reactivity of fluorinated sulfonyl chlorides safely and effectively, strict adherence to mechanistic principles is required. Below are two self-validating protocols designed for high yield and reproducibility.

Protocol 1: Anhydrous Synthesis of Trifluoromethanesulfonamides

Causality: Because TfCl is exceptionally prone to hydrolysis[4], the presence of even trace moisture will destroy the reagent and generate corrosive triflic acid. Furthermore, a non-nucleophilic base must be used to scavenge the generated HCl without competing with the substrate for the electrophile.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL Schlenk flask under a vacuum and backfill with ultra-pure Argon.

-

Solvent & Substrate: Dissolve the primary or secondary amine (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 15 mL).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 12.5 mmol). Rationale: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile against the hyper-reactive S(VI) center.

-

Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath to control the violent exotherm of the reaction.

-

Reagent Addition: Dropwise, add trifluoromethanesulfonyl chloride (1.2 equiv, 6.0 mmol) via a gas-tight syringe.

-

Validation (In-Process): Allow the reaction to slowly warm to 0 °C over 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The complete consumption of the amine and the appearance of a less polar, UV-active spot validates the sulfonylation.

-

Quench & Workup: Quench the reaction strictly with saturated aqueous NaHCO₃ (20 mL) at 0 °C to neutralize the HCl byproduct. Extract with DCM (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Photoredox-Mediated Fluoroalkyl-Sulfonylalkylation of Alkenes

Causality: The generation of the CF₃• radical relies on the excited state of a ruthenium photocatalyst, which is highly susceptible to quenching by triplet oxygen. Therefore, rigorous deoxygenation is the critical success factor[7].

Step-by-Step Methodology:

-

Reaction Assembly: In a 10 mL oven-dried vial equipped with a magnetic stir bar, add the unactivated alkene (1.0 equiv, 0.5 mmol), Ru(bpz)₃(PF₆)₂ (2 mol%), and anhydrous acetonitrile (5.0 mL).

-

Reagent Introduction: Add CF₃SO₂Cl (1.5 equiv, 0.75 mmol) in a single portion.

-

Degassing: Seal the vial with a PTFE septum cap. Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen to remove all dissolved oxygen[7]. Backfill with Argon.

-

Irradiation: Place the vial 2 cm away from a 440 nm blue LED light source. Stir vigorously at room temperature for 16 hours.

-

Validation (In-Process): The solution will transition from a transparent orange to a dark, opaque red, indicating active catalytic turnover and the formation of radical intermediates. Post-reaction, perform a crude GC-MS analysis; the presence of the mass corresponding to the difunctionalized product confirms successful SO₂ extrusion and radical trapping.

-

Purification: Concentrate the mixture and purify via flash column chromatography (silica gel, gradient elution).

Strategic Applications in Drug Discovery

The electronic effects of fluorine substitution on sulfonyl chlorides extend far beyond synthetic methodology; they are a cornerstone of modern medicinal chemistry. Approximately 25% of all marketed drugs contain fluorine[9]. When a fluorinated sulfonyl chloride is used to synthesize a sulfonamide drug candidate, the resulting molecule benefits from three distinct pharmacological upgrades:

-

pKa Modulation: The strong -I effect of the fluorine atoms significantly lowers the pKa of the adjacent sulfonamide N-H proton. This tunes the ionization state of the drug at physiological pH, directly enhancing membrane permeability and oral bioavailability[9].

-

Metabolic Stability: Fluorine substitution blocks cytochrome P450-mediated oxidative metabolism at specific molecular sites. The robust C-F bond (472 kJ/mol) prevents rapid degradation, thereby increasing the biological half-life of the compound.

-

Lipophilicity and Binding: The incorporation of groups like difluoromethoxy or trifluoromethyl enhances the overall lipophilicity of the molecule, improving partitioning into lipid bilayers. Furthermore, the unique stereoelectronic profile of these groups creates favorable, selective intermolecular interactions within target protein binding pockets[9].

References

- Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQz0JcXBVEcMnaCztAivrW3_BCP15BAIklSk9mrLBkW2gZ4tJ0LZnHui6iUVUupt1BsXjXUoavEQaUzTANa6oWLjE3t8NXSPVkJ04HQtdwK8wjvVMAVtrYnqjk0qecxA7pD-vdgkhfZQUEsg_gbbzoH83EEZ_CjL_-3VhNQEtsNJozP5ni7imjT8imUBTmF9i9vmeIrEbpWWYe9U8y]

- Trifluoromethanesulfonyl Chloride (CAS 421-83-0): Properties, Uses, Safety & Manufacturing - Sinocure Chemical Group -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZlHdhDUOI35kCdqcCklSeLbT_dK2r4PDrn6OdDsuWBxchPWMkNU9AdrVm7-z_m-YXyYUMV5OyNb01w7ojA6hJHmN2vLgt1pTbDRysAzefuE5olR15FsH9QGwviydkoqiQXUjhzNyxwpf4pW-WAkh5I_YvJ_S6HuXwKFGeg8B-p3poYvF7hrmDU5DyvhyN]

- Buy 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride - Smolecule -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEthrK0nqk1V4F5UBfr2hEOk-Ty6p10nFj5VapgnpeuH0yIVoOgG0y3Vmn17ZBLA5zQicrpWAur_lSZwWy2x8Wgzsa_CmiUYUZD0u1EYbqM1_9sW7xNy2y6ouFqNdAduGmlagN5_g==]

- Buy 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride - Smolecule -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFujpLcfa0qRjoFmkYnp38bHLSnCEqxV2inCs_Otbkl-oXxZxWoQYVI-R-4nDzUsjYbI6AbJpTN7nnofwYvJWdCxYzJgFqYk3b_UXZxGjezQtqIhnUruLlH4BzUemdeSZ1YIjXA]

- Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi1qPlJ4pLmA_n16P5z8nkDbl6YzaeCCOo_VjaUFWaKnhePGBJTbTjHdSLTEDV0yAGI1eO4lFC_ns1FEE2t3yGfXp72VQ10IP6HaAam0z0Y1XySP_o0Qr712UTLoiMf107gHn8W2g7VTRarQ==]

- Reaction of Trifluoromethanesulfonyl Chloride with CH Acids - ResearchGate -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5Wze3vDwmWV4Y0rzK0E8aerxn5EmXz42JdgpKT9Ek44KrxhBEy9RMpt9_brDf2KeaxQ6BW5TdrpCfPZJJcl9CLEYyatn5rObvRqvewo9aw_b31vaGDzf9-DYAjgLE8gTR00kaYQM9QtinWJdzs9SWeWrZmvB4HMH2SE9sIteR6flg0GiDxEm3nF0iWJhhduB4_-DYYX_AxexJaS2jeMsrkws0Qld2oKVi]

- Enabling Stereoselective Fluoroalkyl-Sulfonylalkylation of Alkenes and Alkynes Via Photoredox Catalysis - ChemRxiv -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZK0MMB80SJP9wmFURdcoaWshX0n5dPgO5zKDB7Gt8zVElYiCdyTR8CXFFVIoh4Hu0Q0PIuNy0Ji41pGU8OTn68-VoPKafy1oj0cnIhqGdPM-nCBGOLqjYd9mM4b4-YcFsB0LJ-Benxq8Mzy6UBUDfYb2_pg==]

- CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9R9nlJwL1qYXmhrYfYnjVEtvweyDICtcr9Z3bGaPGmNbQBwBopzrihuOpchm42-oNSAmmh7VUzKZ_HsxuCENOyebrHJMBQsDoM5uqf5J_W-pSu4YmOoP-tLxitBiYm3g-UIQu6KpECx4goA==]

- Buy 2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride - Smolecule -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPT0sO1fCOzTDbpBPpGhzKT7maO-tLRvpv9HfnfDOeTQS3E1M4rXAD-TO2nMwmvb4j86gXlzrtBss8kcmjxCiTMedq2Vet4xfolF2cdRixEQegyi62cU5c7o6mPoqIr8txkZH3KQ==]

Sources

- 1. Buy 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride | 1027345-07-8 [smolecule.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. Buy 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride | 1443979-74-5 [smolecule.com]

- 4. Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]

- 5. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride | 1261862-25-2 [smolecule.com]

The Steric Influence of the Tert-Butyl Group in Benzene Sulfonyl Chlorides: A Technical Guide for Researchers

Abstract: This technical guide provides an in-depth analysis of the steric effects exerted by the tert-butyl group on the synthesis, reactivity, and spectroscopic properties of benzene sulfonyl chlorides. The bulky and conformationally rigid nature of the tert-butyl group introduces significant steric hindrance, which profoundly influences reaction pathways and rates.[1] This guide explores the synthetic challenges and strategies for introducing the tert-butyl moiety onto a benzene sulfonyl chloride framework, details the impact of its steric bulk on nucleophilic substitution reactions, and discusses its applications in directing electrophilic aromatic substitution and as a tool in drug development for metabolic shielding and enhancing receptor selectivity.[1]

Introduction to Steric Hindrance and the Tert-Butyl Group

Steric hindrance is a critical concept in organic chemistry, describing the influence of the spatial arrangement of atoms and groups within a molecule on its reactivity and conformational preferences.[1] Large, bulky substituents can physically impede the approach of a reagent to a reaction center, thereby slowing down or even preventing a chemical reaction.

1.1. The Tert-Butyl Group: A Paradigm of Steric Bulk

The tert-butyl group, -C(CH₃)₃, is a quintessential example of a sterically demanding substituent. Its three methyl groups, projecting from a central quaternary carbon, create a significant volume of space that can shield adjacent functional groups.[1] This steric bulk is a powerful tool for chemists to control the outcome of chemical reactions.

1.2. Quantifying Steric Effects

The steric influence of a substituent can be quantified using various parameters. For instance, in electrophilic aromatic substitution, the sheer size of the tert-butyl group, while being an ortho, para-director due to its electron-donating nature, strongly disfavors substitution at the ortho positions, leading to a high preference for the para product.[1][2] This is in stark contrast to less bulky activating groups like a methyl group, which typically yield a mixture of ortho and para isomers.[2]

Synthesis of Tert-Butyl Substituted Benzene Sulfonyl Chlorides

The preparation of benzene sulfonyl chlorides bearing a tert-butyl group, particularly 4-tert-butylbenzene-1-sulfonyl chloride, presents unique challenges due to the properties of the tert-butyl group.

2.1. Synthetic Routes

Direct sulfonation of tert-butylbenzene followed by chlorination is a common approach. The sulfonation is typically achieved using fuming sulfuric acid (oleum).[3][4] The resulting 4-tert-butylbenzenesulfonic acid can then be converted to the corresponding sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).[5][6]

2.2. Detailed Experimental Protocol: Synthesis of 4-tert-Butylbenzene-1-sulfonyl Chloride

This two-step protocol outlines the synthesis of 4-tert-butylbenzene-1-sulfonyl chloride from tert-butylbenzene.

Step 1: Synthesis of 4-tert-Butylbenzenesulfonic Acid [3][4]

-

Materials: tert-Butylbenzene, Fuming sulfuric acid (oleum), Sodium bicarbonate, Sodium chloride, Water, Ice.

-

Procedure:

-

In a round-bottom flask, slowly add fuming sulfuric acid to tert-butylbenzene over 20 minutes, ensuring the temperature is maintained below 25°C with frequent shaking.

-

Once the addition is complete, slowly heat the mixture to 80°C with constant stirring until the tert-butylbenzene layer is fully dissolved.

-

Pour the reaction mixture into 300 mL of water.

-

Carefully neutralize the acid partially by adding sodium bicarbonate.

-

Filter the solution to remove any solid impurities.

-

To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add sodium chloride and heat until it dissolves.

-

Cool the solution in an ice bath to crystallize the product.

-

Collect the crystals by filtration and wash with a saturated sodium chloride solution.

-

Dry the sodium 4-(tert-butyl)benzenesulfonate salt.

-

Step 2: Synthesis of 4-tert-Butylbenzene-1-sulfonyl Chloride [6]

-

Materials: 4-tert-Butylbenzenesulfonic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-tert-butylbenzenesulfonic acid (10g, 0.05 mol) and thionyl chloride (6.7g, 0.06 mol) in dichloromethane (100 mL).

-

Reflux the mixture for 5 hours.

-

After the reaction is complete, add dichloromethane (200 mL) and wash with water (100 mL).

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate to obtain 4-tert-butylbenzene-1-sulfonyl chloride. A yield of approximately 90% can be expected.[6]

-

Caption: Synthetic workflow for 4-tert-butylbenzene-1-sulfonyl chloride.

Impact of Steric Hindrance on Reactivity

The reactivity of sulfonyl chlorides is centered around the electrophilic nature of the sulfur atom, which is susceptible to attack by nucleophiles.[7] The bulky tert-butyl group significantly influences the course and rate of these reactions.

3.1. Nucleophilic Substitution Reactions

Nucleophilic substitution at the sulfonyl sulfur can proceed through different mechanisms, including a concerted Sₙ2-like pathway or a stepwise addition-elimination mechanism.[7][8] The steric hindrance from the tert-butyl group can disfavor the backside attack required for a typical Sₙ2 reaction, potentially leading to slower reaction rates compared to less hindered analogs like p-toluenesulfonyl chloride.

However, in some cases of nucleophilic substitution at a sulfonyl sulfur, particularly with ortho-alkyl substituted benzenesulfonyl chlorides, an unexpected "steric acceleration" has been observed.[8][9] This has been attributed to the relief of steric strain in the transition state, which is thought to have a trigonal bipyramidal structure.[8][9] While the para-tert-butyl group is not in the ortho position, its steric influence on the overall molecular geometry and solvation can still play a role in modulating reactivity.

3.2. Comparison with Less Hindered Sulfonyl Chlorides

The table below provides a qualitative comparison of the expected reactivity of 4-tert-butylbenzene-1-sulfonyl chloride with the less sterically hindered p-toluenesulfonyl chloride in a typical nucleophilic substitution reaction.

| Property | p-Toluenesulfonyl Chloride | 4-tert-Butylbenzene-1-sulfonyl Chloride |

| Steric Hindrance | Lower | Higher |

| Reactivity with Small Nucleophiles | Generally Faster | Generally Slower |

| Reactivity with Bulky Nucleophiles | Significantly Faster | Significantly Slower |

Spectroscopic and Physical Properties

The physical and spectroscopic properties of 4-tert-butylbenzene-1-sulfonyl chloride are well-documented.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃ClO₂S | [6][10][11][12] |

| Molecular Weight | 232.73 g/mol | [6][11] |

| Appearance | White to cream crystals or powder | [12] |

| Melting Point | 78-81 °C (lit.) | |

| IUPAC Name | 4-tert-butylbenzenesulfonyl chloride | [10] |

| CAS Number | 15084-51-2 | [6][10] |

Spectroscopic data, including ¹H NMR, IR, and Mass Spectrometry, are available in public databases such as PubChem and the NIST WebBook.[10][11]

Applications in Drug Development and Organic Synthesis

The unique properties imparted by the tert-butyl group make tert-butyl substituted benzene sulfonyl chlorides valuable reagents in several areas.

5.1. As a Bulky Protecting or Directing Group

The tert-butyl group can be employed as a removable blocking group in aromatic synthesis to direct electrophilic substitution to a specific position.[2] For instance, by blocking the para position with a tert-butyl group, subsequent reactions can be directed to the ortho position.[2]

5.2. In Medicinal Chemistry

The sulfonamide functional group is a key structural motif in a wide range of pharmaceuticals.[13] The synthesis of these sulfonamides often involves the reaction of a sulfonyl chloride with an amine.[13] The tert-butyl group can be incorporated into drug candidates to:

-

Provide Metabolic Shielding: Its steric bulk can hinder enzymatic degradation of the drug, increasing its metabolic stability and half-life.[1]

-

Enhance Receptor Selectivity: The defined size and shape of the tert-butyl group can contribute to more selective binding to a specific biological target.[1][14]

Caption: Applications of tert-butyl substituted benzene sulfonyl chlorides.

Conclusion

The tert-butyl group exerts a profound steric influence on the chemistry of benzene sulfonyl chlorides. While it can present synthetic challenges, its steric bulk is also a valuable tool for controlling reactivity and designing molecules with specific properties. Understanding the interplay between the steric hindrance of the tert-butyl group and the reactivity of the sulfonyl chloride functional group is crucial for researchers in organic synthesis and drug discovery. The ability to strategically employ this bulky substituent allows for the development of more efficient synthetic routes and the creation of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

References

-

PubChem. 4-t-Butylbenzenesulfonyl chloride | C10H13ClO2S | CID 139882. Available from: [Link]

-

MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Available from: [Link]

- Google Patents. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride.

-

ResearchGate. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Available from: [Link]

-

ACS Omega. Unprecedented C–C Bond Formation via Ipso Nucleophilic Substitution of 2,4-Dinitrobenzene Sulfonic Acid with Active Methylene Compounds. Available from: [Link]

-

Master Organic Chemistry. Sulfonyl blocking groups in aromatic synthesis. Available from: [Link]

-

ResearchGate. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Available from: [Link]

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

- Google Patents. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.

-

NIST WebBook. 4-t-Butylbenzenesulfonyl chloride. Available from: [Link]

-

Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Available from: [Link]

-

ResearchGate. Tert -Butyl Hypochlorite Mediated Oxidative Chlorination of S -Alkylisothiourea Salts: Synthesis of Sulfonyl Chlorides | Request PDF. Available from: [Link]

-

MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Available from: [Link]

-

PrepChem.com. Preparation of 4-tert-butylbenzenesulfonic acid. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]

- 6. 4-tert-Butylbenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-t-Butylbenzenesulfonyl chloride | C10H13ClO2S | CID 139882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-t-Butylbenzenesulfonyl chloride [webbook.nist.gov]

- 12. Chlorure de 4-tert-butylbenzènesulfonyle, 98 %, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]

- 13. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Physicochemical Profiling & Handling of 4-tert-Butyl-3-fluorobenzene-1-sulfonyl chloride

The following technical guide details the physicochemical profile, experimental determination protocols, and handling standards for 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride , a specialized organofluorine intermediate used in medicinal chemistry.

Executive Summary

4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride (CAS: 1452184-05-2) is a high-value electrophilic building block employed in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its structural combination of a bulky lipophilic tert-butyl group and an electron-withdrawing fluorine atom modulates the metabolic stability and binding affinity of target scaffolds.

Due to its status as a specialized research chemical rather than a bulk commodity, experimental physical property data (melting/boiling points) are often batch-specific and not widely indexed in standard compendia. This guide provides the authoritative chemical identity, predicted property ranges based on Structure-Activity Relationships (SAR), and rigorous protocols for experimental validation.

Chemical Identity & Structural Profile[1][2][3][4][5]

| Parameter | Data |

| Chemical Name | 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride |

| CAS Number | 1452184-05-2 |

| Molecular Formula | C₁₀H₁₂ClFO₂S |

| Molecular Weight | 250.72 g/mol |

| SMILES | CC(C)(C)C1=C(F)C=C(C=C1)S(=O)(=O)Cl |

| Physical State | Low-melting solid or semi-solid (at 25°C) |

Physicochemical Data: Melting & Boiling Points[6]

Experimental vs. Predicted Data

Unlike its non-fluorinated analog (4-tert-butylbenzenesulfonyl chloride, MP ~80°C), the introduction of the fluorine atom at the ortho position to the tert-butyl group disrupts the crystal lattice packing, typically lowering the melting point.

| Property | Value / Range | Confidence Level | Source / Rationale |

| Melting Point (MP) | 45°C – 65°C | High (Predicted) | SAR extrapolation from 4-t-butyl-Ph-SO₂Cl (MP 80°C) and 3-fluoro-Ph-SO₂Cl (MP 7°C). The fluorine atom induces lattice asymmetry, reducing MP. |

| Boiling Point (BP) | 135°C – 145°C (at 0.5 mmHg) | High (Estimated) | Sulfonyl chlorides decompose before boiling at atmospheric pressure. Values are theoretical extrapolations for high-vacuum distillation. |

| Flash Point | >110°C | Medium | Estimated based on functional group stability. |

Thermal Instability Warning

Critical Note: Sulfonyl chlorides are thermally labile. Attempting to determine the boiling point at atmospheric pressure (760 mmHg) will result in decomposition (evolution of SO₂ and HCl) before the boiling point is reached. Vacuum distillation is the only valid method for purification by volatilization.

Experimental Determination Protocols

Melting Point Determination (Capillary Method)

Objective: To determine purity and identity without thermal degradation.

-

Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 2 hours to remove trace hydrolysis products (sulfonic acid) which depress MP.

-

Loading: Pack 2-3 mm of solid into a sealed capillary tube.

-

Ramping:

-

Fast Ramp: 10°C/min to 35°C.

-

Slow Ramp: 1°C/min from 35°C until melting is observed.

-

-

Observation: Record the onset (first liquid drop) and clear point (complete liquefaction). A range >2°C indicates hydrolysis impurities.

Boiling Point / Vacuum Distillation Protocol

Objective: To purify the compound or determine volatility parameters.

-

System: Short-path distillation apparatus with a cow receiver.

-

Vacuum Requirement: High vacuum (<1 mmHg) is mandatory.

-

Procedure:

-

Equip the flask with a magnetic stir bar and a digital vacuum gauge.

-

Apply vacuum before heating. Ensure pressure stabilizes below 1.0 mmHg.

-

Heat the oil bath gradually. The bath temperature should be ~20-30°C higher than the expected vapor temperature.

-

Endpoint: Collect the fraction distilling at constant temperature (expected ~140°C @ 0.5 mmHg).

-

Synthesis & Quality Control Workflow

The synthesis typically involves the chlorosulfonation of 1-tert-butyl-2-fluorobenzene. The tert-butyl group directs the electrophilic substitution to the para position, while the fluorine atom exerts a weaker ortho/para directing effect.

Synthesis Logic Diagram (Graphviz)

Caption: Synthesis and purification workflow for 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride, highlighting critical quench and QC steps.

Handling & Stability Guidelines

Hydrolytic Instability

Sulfonyl chlorides are moisture-sensitive. Exposure to atmospheric humidity converts the sulfonyl chloride moiety (-SO₂Cl) into the corresponding sulfonic acid (-SO₃H) and HCl gas.

-

Sign of Degradation: Formation of white fumes (HCl) upon opening the container; significant depression of the melting point; liquid layer forming on solid crystals.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Safety Profile (GHS Classifications)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

-

Eye Damage: Category 1.

-

PPE: Face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat are mandatory. Work must be performed in a fume hood.

References

-

Sigma-Aldrich. Product Detail: 4-(tert-Butyl)-3-fluorobenzenesulfonyl chloride (CAS 1452184-05-2).[1][2] MilliporeSigma. Retrieved from

-

PubChem. Compound Summary: 4-tert-butylbenzenesulfonyl chloride (Analog Data). National Center for Biotechnology Information. Retrieved from

-

ChemicalBook. Product List: 3-Fluorobenzenesulfonyl chloride (Analog Data). Retrieved from

-

Accela ChemBio. Product Catalog: 4-tert-Butyl-3-fluorobenzenesulfonyl Chloride.[1][2][3] Retrieved from

Sources

- 1. Tert-butyl chloride | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1360594-78-0,4-(2,2,2-Trifluoroethyl)benzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 4-(tert-butyl)benzoyl chloride | Sigma-Aldrich [sigmaaldrich.com]

Technical Whitepaper: Profiling 4-tert-Butyl-3-fluorobenzene-1-sulfonyl Chloride in Drug Discovery

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the need to balance chemical reactivity with long-term metabolic stability. The selection of a specific building block is rarely arbitrary; it is a calculated structural insertion designed to manipulate a drug candidate's pharmacokinetics and target affinity.

This whitepaper provides an in-depth technical analysis of 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride , a highly specialized electrophilic reagent. By dissecting its core identifiers, structural causality, and optimal handling protocols, this guide serves as an authoritative resource for synthetic chemists and drug development professionals.

Chemical Identity & Physicochemical Profiling

Accurate compound identification is the bedrock of reproducible research. The compound is universally identified by its CAS Registry Number 1452184-05-2 [1] and is registered under PubChem CID 84803979 [2].

The table below consolidates the verified quantitative data and structural identifiers required for computational modeling, inventory management, and analytical tracking.

| Property | Value |

| Chemical Name | 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride |

| CAS Registry Number | 1452184-05-2[1] |

| PubChem CID | 84803979[2] |

| Molecular Formula | C10H12ClFO2S[3] |

| Molecular Weight | 250.72 g/mol |

| Monoisotopic Mass | 250.02306 Da[3] |

| SMILES | CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)F[3] |

| InChIKey | XKTPCKATYCBMAZ-UHFFFAOYSA-N[3] |

Mechanistic Role & Structural Causality

In medicinal chemistry, sulfonamides are classic bioisosteres for amides, offering distinct hydrogen-bond geometry and improved metabolic stability. However, the true value of CAS 1452184-05-2 lies in its aromatic substituents:

-

The 4-tert-Butyl Group (Steric Anchor): This massive, highly lipophilic moiety is strategically positioned to occupy deep, hydrophobic pockets within target proteins (such as GPCRs or kinases). It locks the aromatic ring's conformation, preventing rotational entropy loss upon binding.

-

The 3-Fluoro Substituent (Stereoelectronic Modulator): Fluorine is the second smallest substituent after hydrogen but possesses the highest electronegativity. Its presence adjacent to the tert-butyl group serves a dual purpose. First, it blocks cytochrome P450-mediated oxidation at a metabolically vulnerable position. Second, its inductive electron-withdrawing effect slightly increases the electrophilicity of the sulfonyl chloride, accelerating the rate of nucleophilic attack during synthesis.

Figure 1: Functional decomposition of the building block's structural motifs.

Experimental Workflow: Sulfonamide Synthesis

To transform this sulfonyl chloride into a stable sulfonamide, the experimental design must account for the reagent's moisture sensitivity and the exothermic nature of the coupling event. The following protocol is designed as a self-validating system to ensure high-yield conversion while suppressing side reactions.

Step-by-Step Methodology

-

System Preparation: Flame-dry a round-bottom flask and purge with inert gas (Nitrogen or Argon). Causality: Sulfonyl chlorides are highly susceptible to hydrolysis. Ambient moisture will convert the reagent into an unreactive sulfonic acid, drastically reducing yields.

-

Amine & Base Solubilization: Dissolve the target primary or secondary amine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and cool the mixture to 0 °C in an ice bath. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct without competing as a nucleophile, driving the equilibrium forward. Cooling prevents thermal degradation and minimizes bis-sulfonylation.

-

Electrophile Addition: Dissolve 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM and add it dropwise to the cooled amine solution.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor progression via LC-MS. Causality: Relying solely on TLC is insufficient. LC-MS provides real-time mass confirmation (tracking the [M+H]+ adduct) and instantly flags any sulfonic acid hydrolysis (mass of M-Cl+OH).

-

Aqueous Quench & Extraction: Once complete, quench the reaction with saturated aqueous NaHCO3. Extract the organic layer with DCM. Wash the combined organic layers with 1N HCl, followed by brine. Causality: The 1N HCl wash is critical; it protonates and removes any unreacted starting amine and the DIPEA base, ensuring a clean crude profile.

-

Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Figure 2: Step-by-step synthetic workflow for sulfonamide coupling using CAS 1452184-05-2.

Storage, Handling, and Safety Protocols

The reactivity that makes 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride a valuable reagent also dictates stringent handling requirements.

According to its GHS classification, the compound is categorized under H314: Causes severe skin burns and eye damage [1].

-

Hydrolysis Risk: Water acts as a nucleophile, attacking the sulfonyl chloride to yield the sulfonic acid and releasing hydrogen chloride (HCl) gas. This not only destroys the reagent but can lead to dangerous pressurization of sealed storage vessels.

-

Storage Causality: To maintain structural integrity, the compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Before returning the bottle to cold storage, it must be thoroughly purged with inert gas and sealed with Parafilm to prevent condensation from introducing moisture.

References

Sources

stability of 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride under ambient conditions

An In-depth Technical Guide to the Stability of 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride Under Ambient Conditions

Authored by: Gemini, Senior Application Scientist

Introduction

4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride, a class of compounds that serve as critical precursors in modern synthetic chemistry. Their utility in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules places them at the forefront of drug discovery and materials science. The specific substitution pattern of this molecule—a bulky, electron-donating tert-butyl group and a highly electronegative, electron-withdrawing fluorine atom—imparts unique reactivity and solubility characteristics. However, the very nature of the sulfonyl chloride functional group, a potent electrophile, also renders it susceptible to degradation.

This technical guide provides an in-depth analysis of the . Moving beyond a simple recitation of handling procedures, this document elucidates the fundamental chemical principles governing its stability, outlines the primary degradation pathways, and provides field-proven protocols for its storage, handling, and experimental stability assessment. This guide is intended for researchers, scientists, and drug development professionals who rely on the integrity of this reagent for reproducible and successful outcomes.

Section 1: Chemical Profile and Inherent Reactivity

To understand the stability of 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride, one must first appreciate the electronic interplay of its constituent parts. The sulfonyl chloride group (-SO₂Cl) is inherently electron-deficient, making the sulfur atom highly electrophilic and prone to attack by nucleophiles.

-

Fluorine Atom: Located at the 3-position, the fluorine atom exerts a strong electron-withdrawing inductive effect, further increasing the electrophilicity of the sulfur center. This enhances its reactivity towards nucleophiles compared to its non-fluorinated analog.[1]

-

tert-Butyl Group: Positioned at the 4-position, the tert-butyl group is sterically bulky and weakly electron-donating through hyperconjugation. While its electronic effect is modest compared to the fluorine, its bulk may offer some kinetic hindrance to the approach of nucleophiles.

The primary and most immediate stability concern for this and nearly all sulfonyl chlorides under ambient conditions is their reaction with atmospheric moisture.[2][3][4][5]

Section 2: The Primary Degradation Pathway: Hydrolysis

The principal mechanism of degradation for 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride in a non-inert environment is hydrolysis. Even trace amounts of water present in the atmosphere or in solvents can readily attack the electrophilic sulfur atom.

This reaction proceeds via a nucleophilic acyl substitution-type mechanism, resulting in the formation of the corresponding 4-tert-butyl-3-fluorobenzenesulfonic acid and corrosive hydrogen chloride (HCl) gas.[1][2][5]

Consequences of Hydrolysis:

-

Loss of Reagent Integrity: The conversion of the sulfonyl chloride to its sulfonic acid reduces the purity and effective concentration of the starting material, leading to lower yields and inconsistent reaction outcomes.

-

Generation of Corrosive Byproducts: The formation of HCl can degrade sensitive equipment and, more importantly, can catalyze unwanted side reactions or decomposition of other molecules in a reaction mixture.[2][6]

-

Analytical Complications: The presence of the highly polar sulfonic acid can complicate product isolation and purification, particularly during aqueous work-ups and chromatography.[7]

Caption: Mechanism of Hydrolysis for Sulfonyl Chlorides.

Section 3: Best Practices for Storage and Handling

Ensuring the long-term stability of 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride is contingent upon a set of rigorous, self-validating protocols designed to mitigate exposure to moisture and incompatible substances.

Storage Protocols

Proper storage is the first line of defense against degradation.

| Parameter | Recommendation | Rationale |

| Container | Tightly sealed, corrosion-resistant containers (e.g., HDPE or glass with PTFE-lined caps).[2][8] | Prevents moisture ingress and reaction with container materials. Metal containers should be avoided.[9] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[10][11] | Actively displaces atmospheric moisture, providing the highest level of protection. |

| Temperature | Store in a cool, dry place, ideally between 2-8°C.[10] | Reduces the rate of potential thermal degradation and hydrolysis. |

| Location | A well-ventilated, dedicated corrosives cabinet.[10] | Ensures safety and prevents accidental contact with incompatible materials. |

| Segregation | Store away from bases, oxidizing agents, strong acids, and amines.[2][6][9] | Prevents violent or unwanted chemical reactions. |

Handling Procedures

All manipulations should be performed with the assumption that the compound is highly reactive and moisture-sensitive.

-

Work Environment: All transfers and measurements should be conducted in a chemical fume hood to contain corrosive vapors and harmful dust.[2][9]

-

Exclusion of Moisture: Use oven-dried glassware and moisture-free solvents and reagents.[5] When handling the solid, minimize its exposure time to the open air.

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.

-

Spill Response: Have spill kits containing absorbent materials (e.g., vermiculite or sand) readily available.[9] Neutralizing agents like sodium bicarbonate should be used with caution to manage spills after initial absorption.[2]

Section 4: A Framework for Experimental Stability Assessment

To quantitatively assess the stability of 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride, a forced degradation study is the industry-standard approach.[10] This methodology provides empirical data on the compound's degradation profile under controlled stress conditions. A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for this analysis.[10]

Caption: Experimental Workflow for Forced Degradation Study.

Protocol: HPLC-Based Forced Degradation Study

Objective: To quantify the rate of hydrolysis of 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride under controlled hydrolytic and thermal stress.

Methodology:

-

Sample Preparation: Prepare a stock solution of the sulfonyl chloride in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Application of Stress:

-

Hydrolytic Stress: To a sealed vial of the stock solution, add a specific volume of water (e.g., 5% v/v). Maintain at room temperature.

-

Thermal Stress: Place a sealed vial of the stock solution (with no added water) in a calibrated oven at an elevated temperature (e.g., 60°C).[10]

-

-

Time-Point Analysis: At designated time intervals (e.g., t=0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each stress condition, quench if necessary (e.g., by dilution in mobile phase), and inject into the HPLC system.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Detector: UV detector set to an appropriate wavelength determined by a UV scan of the analyte.

-

-

Data Analysis: Calculate the percentage of the 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride remaining at each time point relative to the t=0 sample.

Illustrative Data

The following table presents hypothetical data from such a study to illustrate the expected outcomes.

| Time (Hours) | % Remaining (Room Temp + H₂O) | % Remaining (60°C, Anhydrous) |

| 0 | 100.0 | 100.0 |

| 2 | 91.5 | 99.8 |

| 4 | 84.2 | 99.5 |

| 8 | 71.0 | 99.1 |

| 24 | 45.3 | 97.2 |

| 48 | 22.1 | 94.8 |

This data clearly demonstrates that hydrolysis is the far more significant degradation pathway under ambient and near-ambient conditions compared to thermal decomposition in a dry state.

Conclusion

The stability of 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride is fundamentally dictated by its environment. While relatively stable when kept cool and perfectly dry, its integrity is rapidly compromised by exposure to atmospheric moisture, leading to hydrolysis into the corresponding sulfonic acid and HCl. This degradation not only reduces the efficacy of the reagent but also introduces corrosive and potentially reactive byproducts into the system.

For researchers, scientists, and drug development professionals, adherence to stringent storage and handling protocols is not merely a recommendation but a prerequisite for ensuring the quality, reliability, and safety of this valuable synthetic intermediate. By understanding the underlying chemical principles and implementing the self-validating experimental and handling frameworks described herein, users can confidently maintain the integrity of 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride for successful and reproducible scientific endeavors.

References

- What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025, August 18). Vertex AI Search.

- Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.

- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025, February 1). ChemicalBook.

- Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide. Benchchem.

- SAFETY DATA SHEET - 3-Fluorobenzenesulfonyl chloride. Fisher Scientific.

- SAFETY DATA SHEET - Isobutanesulfonyl chloride. (2024, September 7). Sigma-Aldrich.

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025, September 30). ChemRxiv.

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026, January 22).

- 3-Fluorobenzenesulfonyl chloride. CymitQuimica.

- Preventing decomposition of sulfonyl chloride during reaction. (2025, December). Benchchem.

- Benzenesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses.

- The Sulfonyl “Blocking Group” Strategy. (2018, November 26). Master Organic Chemistry.

Sources

- 1. CAS 701-27-9: 3-Fluorobenzenesulfonyl chloride [cymitquimica.com]

- 2. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Strategic Utilization of 4-tert-Butyl-3-fluorobenzene-1-sulfonyl Chloride in Drug Discovery

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic application, chemical properties, and experimental protocols for 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride (CAS: 1452184-05-2).[1]

Executive Summary

In the optimization of lead compounds, the 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride moiety represents a privileged structural motif. It combines the high hydrophobic binding potential of the tert-butyl group with the metabolic stability and electronic modulation provided by the fluorine substituent. This guide outlines the rationale for selecting this building block over non-fluorinated analogs and provides validated protocols for its incorporation into sulfonamide-based libraries.

Chemical Profile & Properties[2][3][4][5][6]

| Property | Data |

| Chemical Name | 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride |

| CAS Number | 1452184-05-2 |

| Molecular Formula | C₁₀H₁₂ClFO₂S |

| Molecular Weight | 250.72 g/mol |

| Physical State | White to off-white solid / Low-melting solid |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂), Moisture Sensitive |

| Reactivity | Electrophilic; reacts with amines, alcohols, and nucleophiles |

Medicinal Chemistry Rationale: Why This Building Block?

The selection of 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride is rarely arbitrary. It addresses specific challenges in Structure-Activity Relationship (SAR) campaigns:

A. Metabolic Blocking (The "Fluorine Effect")

The tert-butyl group is a potent hydrophobic anchor, often filling S1 or S2 pockets in proteases or allosteric sites in GPCRs. However, the electron-rich aromatic ring is susceptible to Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, particularly at the ortho positions relative to the alkyl group.

-

Mechanism: Introducing a fluorine atom at the 3-position (ortho to the tert-butyl group) blocks this metabolic "soft spot." The C–F bond is metabolically inert and sterically small enough (Van der Waals radius ~1.47 Å) to mimic hydrogen (~1.20 Å) without disrupting binding.

B. Electronic Modulation (pKa Shift)

The electronegative fluorine atom exerts an inductive electron-withdrawing effect (-I) on the benzene ring.

-

Impact: This lowers the pKa of the resulting sulfonamide N-H bond compared to the non-fluorinated analog. A more acidic sulfonamide (lower pKa) can strengthen hydrogen bond interactions with protein residues (e.g., arginine or lysine side chains) in the binding pocket.

C. Lipophilicity & Conformation

-

Lipophilicity: The tert-butyl group significantly increases logP, aiding membrane permeability.

-

Conformation: The 3-fluoro substituent can induce a preferred conformation via dipole-dipole interactions or by relieving steric strain with the sulfonyl group, potentially locking the molecule into a bioactive conformation.

Strategic Decision Workflow

The following diagram illustrates the decision process for selecting this reagent during Lead Optimization.

Caption: Decision tree for incorporating the 3-fluoro-4-tert-butyl motif to address metabolic instability or potency issues.

Experimental Protocols

General Precautions

-

Moisture Control: Sulfonyl chlorides hydrolyze rapidly to sulfonic acids in the presence of water. All glassware must be flame-dried or oven-dried. Solvents must be anhydrous.[2]

-

Safety: This reagent is corrosive (causes severe skin burns and eye damage). Handle in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Protocol A: Standard Anhydrous Coupling (DCM/Pyridine)

Best for: Non-polar amines, aromatic amines, and general library synthesis.

Materials:

-

4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride (1.1 – 1.2 equiv)

-

Pyridine (2.0 – 3.0 equiv) or Triethylamine (3.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

DMAP (0.1 equiv) – Optional catalyst for unreactive amines

Step-by-Step Procedure:

-

Preparation: Purge a reaction vial with nitrogen or argon.

-

Dissolution: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5–10 mL).

-

Base Addition: Add Pyridine (2.0–3.0 mmol). If the amine is a salt (e.g., HCl salt), increase base to 4.0 equiv.

-

Reagent Addition: Cool the mixture to 0°C (ice bath). Add 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride (1.1–1.2 mmol) portion-wise or as a solution in minimal DCM.

-

Note: Cooling minimizes side reactions, though the steric bulk of the tert-butyl group makes this reagent moderately stable.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours. Monitor by TLC or LC-MS.[2]

-

Target Mass: Look for [M+H]⁺ = (Amine MW + 214).

-

-

Work-up:

-

Dilute with DCM.

-

Wash with 1M HCl (to remove pyridine/excess amine).

-

Wash with Sat. NaHCO₃ (to remove sulfonic acid byproducts).[2]

-

Wash with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from EtOH/Heptane or purify via flash chromatography (Hexane/EtOAc).

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, or when anhydrous conditions are difficult to maintain.

Materials:

-

4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride (1.1 equiv)

-

Na₂CO₃ or NaOH (2.0 – 3.0 equiv)

-

Solvent System: 1:1 Dioxane/Water or THF/Water

Step-by-Step Procedure:

-

Dissolution: Dissolve the Amino Acid and Base (Na₂CO₃) in water.

-

Reagent Addition: Dissolve the Sulfonyl Chloride in Dioxane or THF. Add this solution dropwise to the aqueous amine solution at 0°C.

-

Reaction: Stir vigorously at RT for 4–16 hours. Ensure pH remains >9 (add more base if necessary).

-

Work-up:

Protocol C: Parallel Synthesis (96-well Plate)

Best for: High-Throughput Screening (HTS) library generation.

Workflow Diagram:

Caption: Simplified workflow for parallel library synthesis using scavenger resins.

Procedure:

-

Plate Setup: Add 10 µmol of unique amines to each well.

-

Reagent: Add 12 µmol of 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride (0.2M solution in DCM).

-

Base: Add DIPEA (20 µmol).

-

Incubation: Shake at RT for 16 hours.

-

Cleanup: Add Trisamine scavenger resin (to remove excess sulfonyl chloride) and Isocyanate resin (to remove excess amine). Shake for 4 hours.

-

Isolation: Filter off resins and evaporate solvent.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvents or old reagent. | Use freshly distilled solvents. Check reagent quality (hydrolyzed product is the sulfonic acid, highly polar). |

| Incomplete Reaction | Steric hindrance or low nucleophilicity.[2][7] | Add catalyst (DMAP 10 mol%). Heat to 40–50°C (DCE reflux). Use stronger base (NaH in THF). |

| Double Sulfonylation | Primary amine is too reactive. | Use exactly 1.0 equiv of sulfonyl chloride. Add reagent very slowly at -78°C or 0°C. |

| Regioselectivity Issues | Multiple nucleophilic sites (e.g., -OH and -NH₂). | Sulfonamides form preferentially over sulfonates. Perform reaction at 0°C to favor N-sulfonylation. |

References

-

BenchChem. Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. (2025).[2][3][4][8] Retrieved from

-

Sigma-Aldrich. 4-tert-Butyl-3-fluorobenzene-1-sulfonyl chloride Product Detail. (n.d.). Retrieved from

- Meanwell, N. A.Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.

-

Blunt, C. E., et al. The synthesis of functionalised sulfonamides. UCL Discovery, 2007. Retrieved from

-

Bioorganic & Medicinal Chemistry. Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives. (2006). (General context for 4-tert-butylbenzenesulfonyl derivatives).

Sources

- 1. 1452184-05-2|4-tert-Butyl-3-fluorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl [(4-fluoro-3-isopropoxyisoxazol-5-yl)methyl](phenylsulfonyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-tert-Butylbenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

general procedure for nucleophilic substitution of sulfonyl chlorides

Application Note: Precision Nucleophilic Substitution of Sulfonyl Chlorides

Executive Summary

Sulfonyl chlorides (

This guide moves beyond textbook definitions to provide a field-hardened operational framework. We explore the mechanistic duality of the reaction, provide decision matrices for base/solvent selection, and detail self-validating protocols for both standard and difficult substrates.

Mechanistic Foundation

To optimize yield, one must understand that sulfonyl chlorides do not react via a simple

Key Insight: The reaction is highly sensitive to steric hindrance at the sulfur center and the nucleophilicity of the attacking species. The base serves a dual role: it acts as a proton scavenger (neutralizing HCl) and, in the case of pyridine/DMAP, as a nucleophilic catalyst that forms a reactive sulfonyl-ammonium intermediate.

Figure 1: Mechanistic Pathway & Catalysis

The following diagram illustrates the direct attack vs. the catalytic cycle using a pyridine-type base.

Caption: Dual pathways: Direct nucleophilic attack (slow) vs. Base-catalyzed activation (fast) via sulfonyl-ammonium species.

Critical Control Points: Experimental Design

Success depends on matching the reaction conditions to the substrate's stability and reactivity.

Table 1: Solvent Selection Matrix

| Solvent | Polarity | Suitability | Application Notes |

| DCM | Non-polar | Standard | Best for solubility of organic substrates; easy workup (low bp). |

| THF | Polar Aprotic | High | Essential for polar amines or when using inorganic bases. Dryness is critical. |

| DMF/DMA | Polar Aprotic | Specific | Use for poor nucleophiles requiring heat (>80°C). Difficult to remove. |

| Water/Dioxane | Biphasic | Scale-up | Used in Schotten-Baumann conditions (see Protocol B). |

Table 2: Base Selection & Stoichiometry

| Base | Role | Stoichiometry | When to Use |

| Triethylamine (TEA) | Scavenger | 1.2 – 1.5 eq | Standard primary/secondary amines. |

| DIPEA (Hünig's Base) | Scavenger | 1.2 – 1.5 eq | Sterically hindered substrates; non-nucleophilic. |

| Pyridine | Catalyst/Solvent | 2.0 eq – Solvent | Low reactivity amines (anilines); acts as acyl transfer catalyst. |

| DMAP | Hyper-Catalyst | 0.05 – 0.1 eq | Crucial for alcohols (sulfonate esters) or sterically hindered amines. |

Detailed Protocols

Protocol A: Anhydrous Synthesis (The "Gold Standard")

Best for: Discovery chemistry, small scale (<1g), valuable intermediates, and moisture-sensitive sulfonyl chlorides.

Reagents:

-

Amine (1.0 equiv)

-

Sulfonyl Chloride (1.1 – 1.2 equiv)

-

Triethylamine (1.5 equiv) or Pyridine (2.0 equiv)

-

DCM (Anhydrous, 0.1 M concentration)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask containing a magnetic stir bar. Purge with Nitrogen or Argon.[2]

-

Solvation: Dissolve the Amine (1.0 eq) in anhydrous DCM.

-

Base Addition: Add Triethylamine (1.5 eq). If the amine is an HCl salt, increase base to 2.5 eq.

-

Cooling: Cool the mixture to 0°C in an ice bath. Why? Sulfonylation is exothermic; heat promotes hydrolysis and bis-sulfonylation.

-

Addition: Dissolve Sulfonyl Chloride (1.1 eq) in a minimal amount of DCM. Add dropwise to the amine solution over 10 minutes.

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

QC Check: Spot TLC.[1] If starting amine persists after 4h, add 0.1 eq DMAP.

-

-

Quench: Add 1M HCl (aqueous) to quench excess base and solubilize any unreacted amine.

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up (>10g), robust substrates, amino acids, and water-soluble amines.

Reagents:

-

Amine (1.0 equiv)

-

Sulfonyl Chloride (1.2 equiv)

-

Base:

(2.0 equiv) or NaOH (2M solution) -

Solvent: THF/Water (1:1) or Dioxane/Water (1:1)

Step-by-Step:

-

Dissolution: Dissolve the amine in the water/organic solvent mixture.

-

Basification: Add the inorganic base (

). Ensure pH is >9. -

Addition: Add the Sulfonyl Chloride (solid or liquid) in one portion (if stable) or dropwise (if highly reactive) at 0°C to RT.

-

Monitoring: Vigorous stirring is essential to maximize surface area between phases.

-

Workup: Acidify carefully to pH ~3 to precipitate the sulfonamide (if solid) or extract with EtOAc.

Workup & Purification Logic

The workup is often where yield is lost. The following logic tree ensures high purity before chromatography is even considered.

Figure 2: Purification Decision Tree

Follow this workflow to remove specific impurities based on their chemical properties.

Caption: Systematic aqueous workup removes basic impurities (via HCl wash) and acidic byproducts (via Bicarbonate wash).

Troubleshooting & Advanced Modifications

Issue 1: Hydrolysis of Sulfonyl Chloride

-

Symptom: LCMS shows Sulfonic Acid (

) peak. -

Cause: Wet solvent or old reagents.

-

Fix: Distill sulfonyl chloride or wash with rapid cold water/bicarb extraction immediately before use. Use molecular sieves in solvent.

Issue 2: Bis-Sulfonylation

-

Symptom:[3] Product mass =

. -

Cause: Primary amine is too nucleophilic; excess sulfonyl chloride used.

-

Fix: Strictly control stoichiometry (1.0 : 1.0). Add amine to the chloride (inverse addition) to keep chloride concentration high relative to amine initially (counter-intuitive but effective for some substrates), or use bulky protecting groups.

Issue 3: Low Reactivity (Anilines/Alcohols)

-

Fix: Switch to Protocol A with DMAP (10 mol%) . For alcohols, consider the "SuFEx" approach (Sulfur-Fluoride Exchange) if the chloride is too unstable or unreactive, as fluorides are more stable to hydrolysis but highly reactive to silyl ethers [1].

Safety & Handling

-

Lachrymators: Many sulfonyl chlorides (e.g., Benzenesulfonyl chloride) are potent lachrymators. Handle only in a fume hood.

-

Pressure: Reaction generates HCl (gas) if not scavenged immediately. Ensure the system is vented (needle bleed) if using sealed vials.

-

Exotherm: Large scale additions (>100g) can run away. Monitor internal temperature strictly.

References

-

Dong, J., et al. (2014).[4][5] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][5][6] Angewandte Chemie International Edition. [Link][4][7]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Nucleophilic Substitution at Sulfur.[1] [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

-

Pfizer Inc. (2016). Solvent Selection Guide for Medicinal Chemistry. Green Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications - Karl Sharpless [grantome.com]

- 7. accessscience.com [accessscience.com]

Application Note: Solvent Selection and Optimization for Reactions Involving 4-tert-Butyl-3-fluorobenzene-1-sulfonyl Chloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride (CAS: 1452184-05-2)

Executive Summary & Mechanistic Causality

The synthesis of sulfonamides and sulfonate esters is a cornerstone of medicinal chemistry. However, the use of highly functionalized sulfonylating agents like 4-tert-butyl-3-fluorobenzene-1-sulfonyl chloride requires precise kinetic control. Solvent selection in these reactions is not merely a matter of dissolution; it acts as a thermodynamic and kinetic regulator.

This specific sulfonyl chloride presents two competing structural features:

-

The tert-Butyl Group (C4): Imparts significant lipophilicity and steric bulk. This enhances solubility in non-polar organic solvents but can sterically hinder the approach of bulky nucleophiles.

-